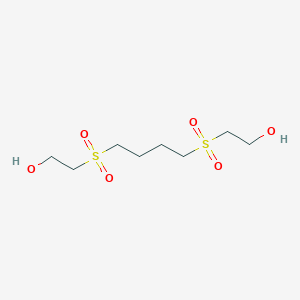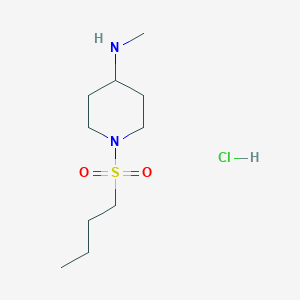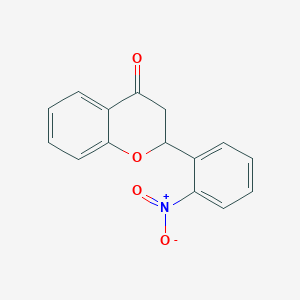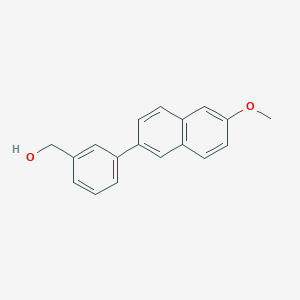
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C18H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Methoxynaphthalen-2-yl)phenyl)methanol typically involves the reaction of 6-methoxynaphthalene with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the naphthalene derivative is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Grignard reaction or other catalytic processes to ensure high yield and purity.
化学反应分析
Types of Reactions
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(6-methoxynaphthalen-2-yl)benzaldehyde.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including cytotoxicity against cancer cell lines.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-(6-Methoxynaphthalen-2-yl)phenyl)methanol is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The methoxy and hydroxyl groups may facilitate binding to specific molecular targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
(7-Bromo-3-methoxynaphthalen-2-yl)methanol: Similar structure with a bromine atom instead of a hydrogen atom at the 7-position.
(3-(6-Methoxynaphthalen-2-yl)phenyl)methane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC 名称 |
[3-(6-methoxynaphthalen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-18-8-7-16-10-15(5-6-17(16)11-18)14-4-2-3-13(9-14)12-19/h2-11,19H,12H2,1H3 |
InChI 键 |
PBKDCHPDHFNOPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC(=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


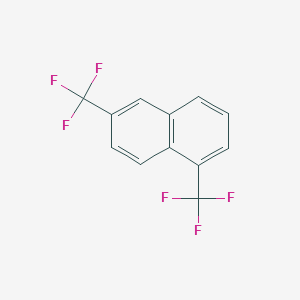

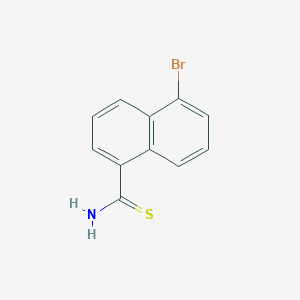

![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
